Ethyl 2,4-dichloro-5-sulfamoylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

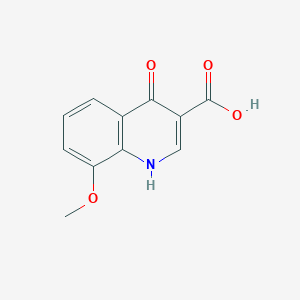

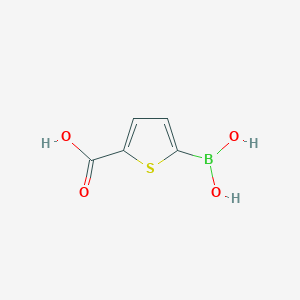

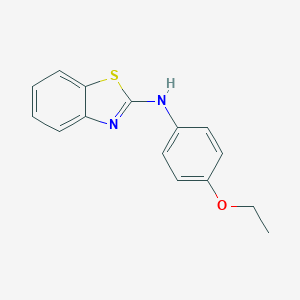

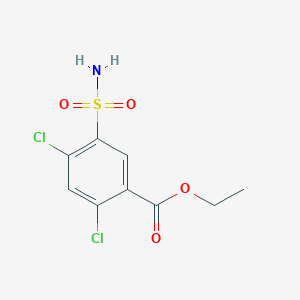

Ethyl 2,4-dichloro-5-sulfamoylbenzoate is a chemical compound with the molecular formula C9H9Cl2NO4S . It has a molecular weight of 298.13 .

Synthesis Analysis

The synthesis of this compound involves a reaction of 2,4-dichloro-5-sulfamoylbenzoic acid in 5N ethanolic hydrogen chloride solution. The mixture is stirred at room temperature for 64 hours. The reaction mixture is then concentrated in vacuo and the product is recrystallized from hot ether to yield this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate core with two chlorine atoms, a sulfamoyl group, and an ethyl ester .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .Scientific Research Applications

Environmental Impact and Detection Ethyl 2,4-dichloro-5-sulfamoylbenzoate, commonly found in parabens, is extensively used in various products, including pharmaceuticals and personal care items. It's worth noting that parabens, including this compound, have been detected in water bodies and are considered emerging contaminants. Their environmental presence, fate, and the formation of more stable and potentially toxic chlorinated by-products have raised concerns, warranting further investigation into their implications for health and the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity Evaluation In the field of antioxidant research, this compound has been implicated in various assays. Notably, the ABTS/PP decolorization assay, commonly used to evaluate antioxidant capacity, involves reaction pathways where certain antioxidants can form coupling adducts with ABTS•+. The specific reactions and the extent of these coupling reactions significantly impact the total antioxidant capacity measurement, highlighting the compound's role in this crucial biochemical assay (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Chemical Synthesis and Applications In chemical synthesis, this compound plays a role in the production of various chemical compounds. For instance, it's involved in the synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones, which show significant biological and medicinal properties. These compounds are not only essential in the pharmaceutical industry but also serve as intermediates for synthesizing numerous heterocycles, highlighting the versatile applications of this chemical (Laroum, Boulcina, Bensouici, & Debache, 2019).

Environmental Remediation Additionally, this compound's relevance extends to environmental science, particularly in the remediation and treatment of organic pollutants. Enzymatic approaches involving redox mediators have shown promise in degrading various pollutants in wastewater. The compound's involvement in these processes, especially in the presence of redox mediators, underscores its significance in environmental remediation technologies (Husain & Husain, 2007).

Pharmaceutical Contaminant Treatment Moreover, this compound is also involved in the treatment and removal of pharmaceutical contaminants like sulfamethoxazole from aquatic environments. The compound's interaction with various treatment technologies highlights its role in mitigating pharmaceutical pollution (Prasannamedha & Kumar, 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 2,4-dichloro-5-sulfamoylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3,(H2,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXBNLARBXRUOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356670 |

Source

|

| Record name | ethyl 2,4-dichloro-5-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4793-25-3 |

Source

|

| Record name | Ethyl 5-(aminosulfonyl)-2,4-dichlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4793-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2,4-dichloro-5-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.